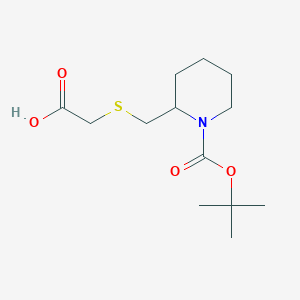

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester

Description

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353976-48-3) is a piperidine-derived compound featuring a tert-butyl ester group and a carboxymethylsulfanylmethyl substituent. With a molecular weight of 289.39 g/mol, it is commonly utilized as a protected intermediate in organic synthesis, particularly in peptide and heterocyclic chemistry. The tert-butyl ester group serves as a protecting moiety for carboxylic acids, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .

Key structural attributes include:

- Piperidine backbone: A six-membered nitrogen-containing heterocycle.

- tert-Butyl ester: Enhances solubility in organic solvents and protects the carboxylic acid during synthetic steps.

Notably, this compound has been discontinued by suppliers such as Fluorochem and CymitQuimica, limiting its current availability .

Properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-4-6-10(14)8-19-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIZPZIQEGOPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CSCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Carboxymethylsulfanyl Group: This step involves the introduction of a carboxymethylsulfanyl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate thiol and carboxylate precursors.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

The compound 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353976-48-3) is a derivative of piperidine that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biochemical research, and potential therapeutic uses.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its structural features that may interact with biological targets:

- Antimicrobial Activity : Research indicates that derivatives of piperidine can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Neuropharmacology : Piperidine derivatives are known to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Biochemical Research

This compound can serve as a biochemical probe:

- Enzyme Inhibition Studies : The compound’s ability to act as an inhibitor for specific enzymes can be studied to understand metabolic pathways and develop inhibitors for therapeutic purposes.

- Receptor Binding Assays : Its structural characteristics allow for investigations into binding affinities with various receptors, which is critical for drug design.

Synthetic Chemistry

This compound can be utilized as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : The functional groups present enable further chemical modifications, facilitating the synthesis of more complex organic compounds.

- Building Block for Drug Development : Its versatile structure makes it a valuable building block in the synthesis of other pharmacologically active compounds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of piperidine derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university investigated the neuropharmacological effects of piperidine derivatives on neurotransmitter receptors. The findings suggested that modifications to the piperidine ring could enhance binding affinity and selectivity, proposing potential therapeutic applications for neurological conditions.

Case Study 3: Synthesis and Characterization

A synthetic chemistry study detailed the synthesis of this compound from readily available precursors. The study provided insights into its reactivity and stability, paving the way for future applications in drug development.

Mechanism of Action

The mechanism of action of 2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the piperidine ring and the sulfanyl group could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and structurally analogous tert-butyl esters:

Thermal and Stability Profiles

- Thermal Degradation : Studies on tert-butyl ester-containing polymers () reveal activation energies of 125 kJ/mol (MA20) and 116 kJ/mol (A20) for ester cleavage. While direct data for the target compound is lacking, its tert-butyl ester group is likely stable below 150°C but cleavable under acidic conditions .

- Comparison with Pyrrolidine Derivative () : The iodomethyl group in (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester may lower thermal stability due to the labile C–I bond, contrasting with the more stable C–S bond in the target compound .

Biological Activity

2-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353976-48-3) is a compound with potential biological significance. Its structure includes a piperidine ring, a carboxymethyl group, and a tert-butyl ester, which contribute to its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The structural representation can be summarized as follows:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Carboxymethyl Group: A functional group that may enhance solubility and reactivity.

- Tert-Butyl Ester: A protective group that can influence the compound's stability and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding: Interaction with biological receptors could modulate physiological responses, making it a candidate for drug development.

- Antioxidant Activity: The presence of sulfur in the structure may confer antioxidant properties, protecting cells from oxidative stress.

Research Findings

Recent studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains .

- Neuroprotective Effects: Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer’s disease .

- Anti-inflammatory Properties: Research indicates that related compounds may exhibit anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.